

Spectroscopic Characterization of 4-Bromocyclohexanone: A Technical Guide

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-Bromocyclohexanone** (CAS No. 22460-52-2), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Please note: Experimentally obtained spectra for **4-Bromocyclohexanone** are not readily available in public-domain databases. The data presented herein is predicted based on the compound's structure and spectroscopic data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromocyclohexanone**. These predictions are derived from the analysis of its structural features and comparison with similar halogenated cyclohexanones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)



| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|--------------|-------------|----------------------------|
| ~4.5 - 4.7 | m | 1H | H-4 (CH-Br) |
| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (axial) |
| ~2.4 - 2.6 | m | 2H | H-2e, H-6e (equatorial) |
| ~2.2 - 2.4 | m | 2H | H-3a, H-5a (axial) |
| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (equatorial) |

Note: The chemical shifts are approximate. The protons on the cyclohexanone ring are expected to show complex splitting patterns (m = multiplet) due to coupling with adjacent protons.

Predicted ¹³C NMR Data (125 MHz. CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|----------------------------|
| ~208 - 212 | C=O (C-1) |
| ~50 - 55 | CH-Br (C-4) |
| ~40 - 45 | CH ₂ (C-2, C-6) |
| ~35 - 40 | CH ₂ (C-3, C-5) |

Note: The carbonyl carbon (C=O) is expected to have the largest chemical shift. The carbon bearing the bromine atom (CH-Br) will also be significantly downfield.

Predicted IR Data (Thin Film/KBr)



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------|
| ~2950 - 2850 | Medium-Strong | C-H (sp³) stretching |
| ~1715 - 1725 | Strong | C=O (ketone) stretching[1] |
| ~1450 | Medium | CH₂ scissoring |
| ~550 - 650 | Medium-Strong | C-Br stretching |

Note: The most characteristic peak in the IR spectrum of **4-Bromocyclohexanone** is the strong absorption of the carbonyl group (C=O) of the cyclohexanone ring.[1]

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 176/178 | ~50 / ~50 | [M] ⁺ (Molecular ion) |
| 97 | ~100 | [M - Br]+ |
| 69 | Moderate | [C ₄ H ₅ O] ⁺ |
| 55 | Moderate | [C ₄ H ₇]+ |

Note: A characteristic feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 176 and 178, respectively. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of **4-Bromocyclohexanone**.

Methodology:



- Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromocyclohexanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 90° pulse angle with a relaxation delay of 1-2 seconds.
 - Collect 16-32 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a 45° pulse angle with a relaxation delay of 2-5 seconds.
 - Collect 1024-4096 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Bromocyclohexanone**, particularly the ketone carbonyl group.

Methodology:

Sample Preparation (Thin Solid Film):



- Dissolve a small amount (a few milligrams) of 4-Bromocyclohexanone in a volatile solvent like dichloromethane or acetone.
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Bromocyclohexanone**.

Methodology:

- Sample Introduction: Introduce a dilute solution of **4-Bromocyclohexanone** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer.
- Data Acquisition:

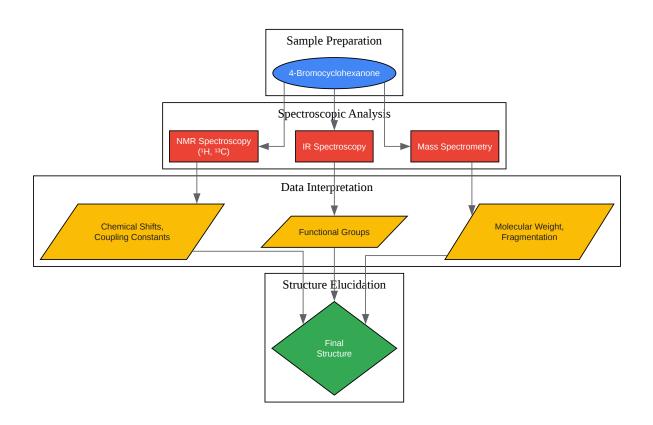


- Scan a mass range of m/z 40-300.
- The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks provide information about the stability of the ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Bromocyclohexanone**.





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Caption: General workflow for spectroscopic analysis.

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References



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